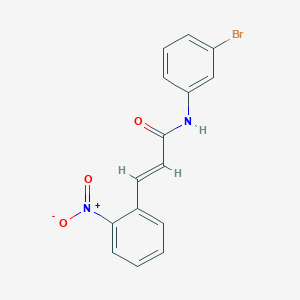![molecular formula C17H13N3S B5719845 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in regulating various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves the inhibition of GSK-3 enzyme, which is responsible for regulating various cellular processes. By inhibiting this enzyme, the compound can modulate various signaling pathways and cellular processes, leading to the potential therapeutic benefits in various disease conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole are primarily related to its inhibitory activity against GSK-3 enzyme. By inhibiting this enzyme, the compound can modulate various cellular processes such as glycogen synthesis, cell cycle progression, and apoptosis, leading to potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments are primarily related to its potent inhibitory activity against GSK-3 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound are related to its complex synthesis process, which requires several chemical reagents and solvents.
Direcciones Futuras
There are several future directions for the research on 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole. Some of the potential areas of research include:
1. Development of new drugs for the treatment of Alzheimer's, diabetes, and cancer.
2. Investigation of the potential therapeutic benefits of this compound in other disease conditions.
3. Optimization of the synthesis process to make it more efficient and cost-effective.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of new methods for the delivery of this compound to target tissues and cells.
In conclusion, 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a chemical compound that has significant potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its potent inhibitory activity against GSK-3 enzyme makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is required to fully understand the potential therapeutic benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of 3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves a multi-step reaction process that requires several chemical reagents and solvents. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against GSK-3 enzyme. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as Alzheimer's, diabetes, and cancer.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-5-3-2-4-13(14)15)20-17(21-11)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNQAZSEBAMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6602213 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)



![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)